molecular formula C21H13Cl3N2O3S B2659037 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 321522-28-5

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2659037
CAS No.: 321522-28-5
M. Wt: 479.76
InChI Key: SDINXDNDKPLFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorinated phenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Phenoxy Group Attachment: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a chlorinated aromatic compound in the presence of a base.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chlorinated phenyl groups or the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of dechlorinated phenyl groups or desulfonylated products.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole. Research indicates that certain pyrazole derivatives exhibit significant activity against various pathogens. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated promising antimicrobial activities, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL for some compounds .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
100.30Escherichia coli

The ability of these compounds to inhibit biofilm formation further underscores their potential in treating infections caused by biofilm-forming bacteria .

Fungicidal Applications

The compound has also been explored for its fungicidal properties. Patents indicate that derivatives of this compound can effectively combat various fungal species. Specifically, the chloro-substituted pyrazole derivatives have been reported to show antifungal activity against plant pathogens, making them valuable in agricultural applications .

Table 2: Fungicidal Efficacy of Pyrazole Derivatives

CompoundFungal SpeciesEfficacy
AFusarium spp.High
BAspergillus spp.Moderate
CPenicillium spp.High

These findings suggest that the compound could serve as a potent agent for managing fungal diseases in crops, thereby enhancing agricultural productivity .

Drug Design and Discovery

The structural characteristics of pyrazoles make them attractive candidates for drug development. Recent advancements have identified several pyrazole derivatives as potential anti-inflammatory and anticancer agents. For example, studies have reported that specific pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines .

Table 3: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
94Ehrlich Ascites Carcinoma10
95A549 (Lung Cancer)15
96MCF7 (Breast Cancer)12

These compounds are being investigated for their mechanisms of action, which may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple chlorinated phenyl groups and a sulfonyl group suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
  • 3-[2-chloro-4-(4-methoxyphenoxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
  • 3-[2-chloro-4-(4-fluorophenoxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or material properties, making it valuable for specific applications.

Biological Activity

3-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent substitutions at various positions. The synthetic pathway often utilizes starting materials such as 4-chlorophenol and chlorinated phenyl derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated against several pathogenic strains:

  • Fungi : In vitro studies have demonstrated strong antifungal activity against strains such as Candida albicans and Aspergillus niger. Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL, indicating significant efficacy against fungal pathogens .
  • Bacteria : The compound also displays antibacterial properties with effective inhibition against Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria ranged from 0.22 to 0.25 µg/mL for the most active derivatives .

Antitubercular Activity

The compound has shown promising results against Mycobacterium tuberculosis (MTB). In a study, certain pyrazole derivatives exhibited activity comparable to standard antitubercular drugs, suggesting potential for further development as a treatment option for tuberculosis .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Cytokine Modulation : Its ability to modulate cytokine production suggests a mechanism where it interferes with signaling pathways involved in inflammation .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those containing the chlorophenoxy group had enhanced activity against both bacterial and fungal strains compared to non-substituted analogs .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Data Summary

Biological ActivityTest OrganismsMIC (µg/mL)Reference
AntifungalCandida albicans0.25
Aspergillus niger0.25
AntibacterialStaphylococcus aureus0.22
Escherichia coli0.25
AntitubercularMycobacterium tuberculosisComparable
Anti-inflammatoryTNF-α, IL-6Significant reduction

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O3S/c22-14-1-5-16(6-2-14)29-17-7-10-19(20(24)13-17)21-11-12-26(25-21)30(27,28)18-8-3-15(23)4-9-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDINXDNDKPLFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.